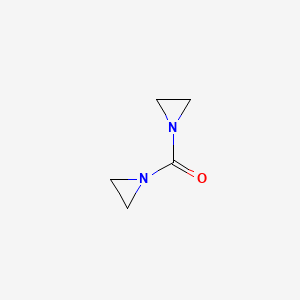

Bis(1-aziridinyl) ketone

CAS No.: 1192-75-2

Cat. No.: VC17178415

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192-75-2 |

|---|---|

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | bis(aziridin-1-yl)methanone |

| Standard InChI | InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |

| Standard InChI Key | XTSFUENKKGFYNX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN1C(=O)N2CC2 |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) bridged by a ketone functional group. The aziridine rings adopt a puckered conformation to alleviate angle strain, with nitrogen atoms positioned at the vertices. Key structural features include:

-

IUPAC Name: bis(aziridin-1-yl)methanone

The compound’s planar carbonyl group introduces polarity, while the aziridine rings contribute to its nucleophilic and ring-opening reactivity .

Spectral and Collisional Properties

Mass spectrometry data reveal characteristic adduct formation patterns, as shown in Table 1 :

Table 1: Predicted Collision Cross Sections (CCS) for Bis(1-aziridinyl) Ketone Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 113.07094 | 112.0 |

| [M+Na]⁺ | 135.05288 | 124.1 |

| [M+NH₄]⁺ | 130.09748 | 120.1 |

| [M-H]⁻ | 111.05638 | 124.7 |

These values aid in compound identification via ion mobility spectrometry and tandem mass spectrometry .

Synthesis and Manufacturing

Established Synthetic Routes

While no direct synthesis of bis(1-aziridinyl) ketone is documented, analogous aziridine ketones are typically prepared through:

-

Aminolysis of Activated Esters: Reaction of aziridine-2-carboxylate derivatives with amines under basic conditions .

-

Organolithium Additions: Treatment of N,N-dimethylaziridine-2-carboxamides with organolithium reagents at −78°C, yielding 2-aziridinyl ketones with regioselectivity .

For example, N-trityl-protected aziridine carboxamides react with alkyllithiums to form ketones in yields up to 78% .

Challenges in Synthesis

Key hurdles include:

-

Aziridine Ring Stability: The strained rings are prone to unintended ring-opening during reactions .

-

Protecting Group Sensitivity: N-Boc and N-trityl groups require careful handling to prevent premature deprotection .

Chemical Reactivity and Transformations

Nucleophilic Ring-Opening

The aziridine rings undergo nucleophilic attack at the less substituted carbon, as demonstrated in aziridine analogs:

This reactivity is exploited in polymer crosslinking and prodrug design .

Ketone-Directed Reactions

The central carbonyl group participates in:

Table 2: Representative Reactions of Aziridine Ketones

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Organolithium Addition | Phenyllithium | Aziridinyl Carbinols | 52–78 |

| Boc Deprotection | Excess PhLi | NH-Aziridines | 66 |

Recent Advances and Future Directions

Improved Synthetic Methods

The 2021 MDPI study demonstrated that N,N-dimethylaziridine-2-carboxamides react selectively with organolithiums at −78°C, bypassing traditional Weinreb amide routes . This method offers higher regioselectivity and avoids purification challenges .

Computational Predictions

Molecular dynamics simulations predict that bis(1-aziridinyl) ketone’s CCS values correlate with its gas-phase conformation, aiding analytical method development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume